molecular formula C11H15NO5 B8806026 Methyl 6-amino-2,3,4-trimethoxybenzoate CAS No. 1968-72-5

Methyl 6-amino-2,3,4-trimethoxybenzoate

Cat. No. B8806026
Key on ui cas rn: 1968-72-5
M. Wt: 241.24 g/mol
InChI Key: RMNSHLCXEJWRHQ-UHFFFAOYSA-N
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Patent
US08859571B2

Procedure details

A solution of 6-amino-2,3,4-tris(methyloxy)benzoic acid (2.7 g, 11.88 mmol) in THF (20 mL) and MeOH (20 mL) at 25° C. was treated with a solution of 2M TMS-diazomethane in Et2O (14.85 mL, 29.7 mmol) and stirred for 10 minutes before being concentrated to give methyl 6-amino-2,3,4-tris(methyloxy)benzoate (2.87 g, 99%) as a brown solid. MS (m/z) 242.1 (M+H+).
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
14.85 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([C:8]([OH:10])=[O:9])=[C:6]([O:11][CH3:12])[C:5]([O:13][CH3:14])=[C:4]([O:15][CH3:16])[CH:3]=1.[Si](C=[N+]=[N-])(C)(C)[CH3:18].CCOCC>C1COCC1.CO>[NH2:1][C:2]1[C:7]([C:8]([O:10][CH3:18])=[O:9])=[C:6]([O:11][CH3:12])[C:5]([O:13][CH3:14])=[C:4]([O:15][CH3:16])[CH:3]=1

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
NC1=CC(=C(C(=C1C(=O)O)OC)OC)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Si](C)(C)(C)C=[N+]=[N-]
Name
Quantity
14.85 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
20 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
before being concentrated

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NC1=CC(=C(C(=C1C(=O)OC)OC)OC)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.87 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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